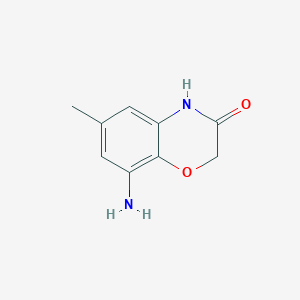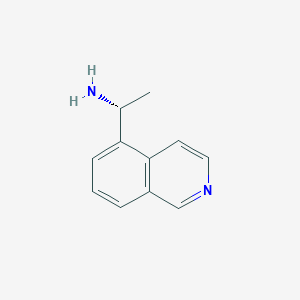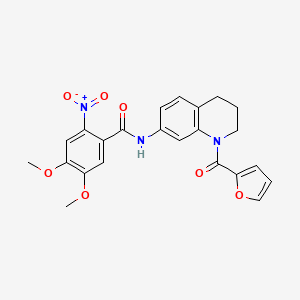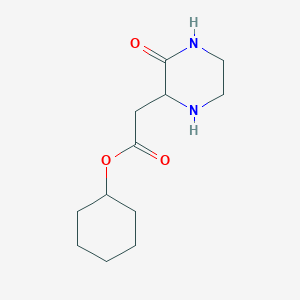![molecular formula C25H28N2O5 B2480333 2-(2-(Dimethylamino)ethyl)-1-(4-isopropoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886154-82-1](/img/structure/B2480333.png)
2-(2-(Dimethylamino)ethyl)-1-(4-isopropoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves a multi-step process starting from methyl o-hydroxybenzoylpyruvate, which, when heated with N,N-dimethylethylenediamine and aromatic aldehydes, yields derivatives of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones in high yield. This synthesis route allows the production of a wide range of derivatives through the manipulation of starting materials and conditions (R. Vydzhak & S. Y. Panchishyn, 2010).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through various analytical techniques, including X-ray diffraction (XRD) analysis. These studies provide insights into the crystal and molecular structure of the derivatives, revealing the arrangements of atoms and the conformation of the molecule in solid state (M. V. Dmitriev et al., 2011).
Chemical Reactions and Properties
This compound and its derivatives undergo various chemical reactions, expanding their applicability in synthetic chemistry. For instance, reactions involving cycloaddition with styrene have been documented, demonstrating the compound's reactivity and potential for creating novel chemical entities (P. Silaichev et al., 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
The compound 2-(2-(Dimethylamino)ethyl)-1-(4-isopropoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, as part of a broader class of chemicals, is involved in the synthesis of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and their analogs. These substances, synthesized from methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes, offer a versatile range of derivatives for further chemical exploration (R. Vydzhak, S. Y. Panchishyn, 2010).
Application in Polymer Solar Cells
A novel n-type conjugated polyelectrolyte incorporating the dimethylamino functional group demonstrates significant potential in the realm of polymer solar cells (PSCs). This substance, applied as an electron transport layer, enhances the power conversion efficiency of PSCs through its high conductivity and ability to improve energy alignment at the cathode interface, showcasing the utility of such compounds in renewable energy technologies (Lin Hu et al., 2015).
Electrophilic Material in Polymer Solar Cells
Another application is found in polymer solar cells where an amine-based, alcohol-soluble fullerene derivative is used as both an acceptor and cathode interfacial material. This derivative showcases not only improved electron mobility but also aids in work function reduction of the cathode, facilitating a more efficient solar cell design (Menglan Lv et al., 2014).
Synthesis of Novel Heterocyclic Compounds
The compound has been utilized in the synthesis of novel heterocyclic compounds, including those with fused pyranone, furopyrrolone, and thienopyrrolone structures. These syntheses involve intramolecular cyclization and demonstrate the compound's versatility in forming complex heterocyclic systems, which could have implications for material science and pharmaceutical development (Merve Ergun et al., 2014).
Electronic and Optical Properties
Further research into pyrrole derivatives has led to the synthesis of compounds like ethyl 4-(3-furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, which exhibits notable electronic and optical properties. Studies on these properties highlight potential applications in non-linear optics (NLO) materials, suggesting the chemical's role in advancing photonic and electronic device technologies (R. N. Singh et al., 2014).
Eigenschaften
IUPAC Name |
2-[2-(dimethylamino)ethyl]-6-methoxy-1-(4-propan-2-yloxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5/c1-15(2)31-17-8-6-16(7-9-17)22-21-23(28)19-11-10-18(30-5)14-20(19)32-24(21)25(29)27(22)13-12-26(3)4/h6-11,14-15,22H,12-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCPCYIRSRPVEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2C3=C(C(=O)N2CCN(C)C)OC4=C(C3=O)C=CC(=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2480255.png)

![1-(Chloromethyl)-3-(2-ethoxyethyl)bicyclo[1.1.1]pentane](/img/structure/B2480257.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methanone](/img/structure/B2480258.png)
![1-(3-methoxypropyl)-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2480259.png)


![8-(4-ethoxyphenyl)-N-(4-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2480264.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2480266.png)


![N-[3-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)phenyl]acetamide](/img/structure/B2480273.png)